Cas no 1804069-82-6 (Ethyl 4-(3-bromo-2-oxopropyl)-3-nitrobenzoate)

Ethyl 4-(3-bromo-2-oxopropyl)-3-nitrobenzoate is a brominated nitroaromatic ester compound with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a reactive bromo-ketone moiety and an electron-withdrawing nitro group, making it a versatile building block for further functionalization. The ethyl ester group enhances solubility in organic solvents, facilitating handling in synthetic workflows. This compound is particularly useful in nucleophilic substitution reactions, cyclizations, and as a precursor for heterocyclic frameworks. Its well-defined reactivity profile allows for controlled transformations, making it valuable in medicinal chemistry and material science research. Proper storage under inert conditions is recommended to maintain stability.
Ethyl 4-(3-bromo-2-oxopropyl)-3-nitrobenzoate structure
1804069-82-6 structure
Product name:Ethyl 4-(3-bromo-2-oxopropyl)-3-nitrobenzoate
CAS No:1804069-82-6
MF:C12H12BrNO5
MW:330.1313829422
CID:4794834

Ethyl 4-(3-bromo-2-oxopropyl)-3-nitrobenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-(3-bromo-2-oxopropyl)-3-nitrobenzoate
    • Inchi: 1S/C12H12BrNO5/c1-2-19-12(16)9-4-3-8(5-10(15)7-13)11(6-9)14(17)18/h3-4,6H,2,5,7H2,1H3
    • InChI Key: WRQLMSGMHMYPNK-UHFFFAOYSA-N
    • SMILES: BrCC(CC1C=CC(C(=O)OCC)=CC=1[N+](=O)[O-])=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 355
  • Topological Polar Surface Area: 89.2
  • XLogP3: 2.4

Ethyl 4-(3-bromo-2-oxopropyl)-3-nitrobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015004769-250mg
Ethyl 4-(3-bromo-2-oxopropyl)-3-nitrobenzoate
1804069-82-6 97%
250mg
480.00 USD 2021-05-31
Alichem
A015004769-500mg
Ethyl 4-(3-bromo-2-oxopropyl)-3-nitrobenzoate
1804069-82-6 97%
500mg
798.70 USD 2021-05-31
Alichem
A015004769-1g
Ethyl 4-(3-bromo-2-oxopropyl)-3-nitrobenzoate
1804069-82-6 97%
1g
1,549.60 USD 2021-05-31

Ethyl 4-(3-bromo-2-oxopropyl)-3-nitrobenzoate Related Literature

Additional information on Ethyl 4-(3-bromo-2-oxopropyl)-3-nitrobenzoate

Ethyl 4-(3-bromo-2-oxopropyl)-3-nitrobenzoate (CAS No. 1804069-82-6): A Comprehensive Overview

Ethyl 4-(3-bromo-2-oxopropyl)-3-nitrobenzoate, identified by its chemical abstracts service number CAS No. 1804069-82-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a complex aromatic structure, has garnered attention due to its potential applications in the synthesis of novel bioactive molecules. The presence of both nitro and bromo substituents in its molecular framework suggests a high degree of reactivity, making it a valuable intermediate in various chemical transformations.

The molecular structure of Ethyl 4-(3-bromo-2-oxopropyl)-3-nitrobenzoate consists of a benzoic acid core esterified with an ethyl group at the carboxyl position. The benzene ring is further functionalized with a nitro group at the 3-position and a bromo-substituted propyl group at the 4-position. This specific arrangement of functional groups imparts unique chemical properties that make the compound particularly useful in synthetic chemistry. The nitro group, known for its oxidizing properties, can participate in various redox reactions, while the bromo group serves as a versatile handle for further substitution or coupling reactions.

Recent advancements in pharmaceutical research have highlighted the importance of such multifunctional intermediates in the development of new therapeutic agents. Ethyl 4-(3-bromo-2-oxopropyl)-3-nitrobenzoate has been explored as a precursor in the synthesis of heterocyclic compounds, which are widely recognized for their biological activity. For instance, researchers have utilized this compound to construct complex scaffolds that mimic natural products with known pharmacological effects. The ability to introduce diverse functional groups into a single molecular entity allows for the rapid exploration of structure-activity relationships (SAR), a critical aspect of drug discovery.

In addition to its role in medicinal chemistry, Ethyl 4-(3-bromo-2-oxopropyl)-3-nitrobenzoate has found applications in materials science. The nitro and bromo groups can be selectively modified through various chemical reactions, enabling the synthesis of polymers and coatings with tailored properties. For example, these groups can be used to introduce cross-linking agents or to create materials with specific electronic or optical characteristics. This versatility underscores the compound's importance as a building block in both academic and industrial research.

The synthesis of Ethyl 4-(3-bromo-2-oxopropyl)-3-nitrobenzoate involves multiple steps, each requiring careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution (SNAr) reactions to introduce the bromo group onto the benzene ring, followed by nitration to add the nitro group at the desired position. The esterification step is typically performed using traditional methods such as Fischer esterification or more modern techniques like transesterification under mild conditions. These synthetic strategies highlight the compound's utility as a versatile intermediate in organic synthesis.

One of the most intriguing aspects of Ethyl 4-(3-bromo-2-oxopropyl)-3-nitrobenzoate is its potential role in drug development. The combination of electron-withdrawing and electron-donating groups on its aromatic core creates a system that can exhibit both lipophilicity and hydrogen bonding capabilities. This balance is crucial for achieving optimal pharmacokinetic properties, such as good solubility and membrane permeability. Researchers have leveraged these properties to design molecules with improved bioavailability and reduced toxicity.

Recent studies have demonstrated the compound's utility in generating novel inhibitors targeting specific biological pathways. For example, derivatives of Ethyl 4-(3-bromo-2-oxopropyl)-3-nitrobenzoate have been investigated as potential kinase inhibitors, which play a critical role in cancer therapy. By modifying the substituents on the benzene ring, researchers can fine-tune the binding affinity and selectivity of these inhibitors towards their intended targets. Such modifications are often guided by computational modeling and experimental validation, ensuring that each new derivative exhibits optimized pharmacological properties.

The impact of Ethyl 4-(3-bromo-2-oxopropyl)-3-nitrobenzoate extends beyond academia into industrial applications. Pharmaceutical companies and contract research organizations (CROs) frequently utilize this compound as part of their library screens for identifying lead compounds. Its structural complexity and reactivity make it an attractive candidate for high-throughput screening (HTS) campaigns aimed at discovering new drugs with therapeutic potential. Furthermore, its role as an intermediate allows for rapid diversification of molecular structures, enabling researchers to explore a wide range of chemical space efficiently.

In conclusion, Ethyl 4-(3-bromo-2-oxopropyl)-3-nitrobenzoate (CAS No. 1804069-82-6) is a multifunctional compound with significant applications in both academic research and industrial settings. Its unique structural features make it a valuable tool for synthesizing complex molecules with potential biological activity. As our understanding of chemical biology continues to evolve, compounds like Ethyl 4-(3-bromo-2-oxopropyl)-3-nitrobenzoate will undoubtedly play an increasingly important role in advancing drug discovery and materials science.

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